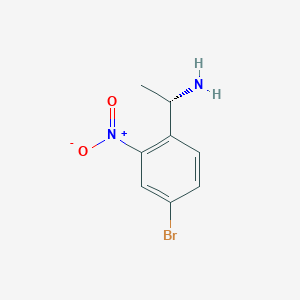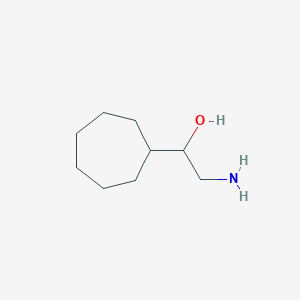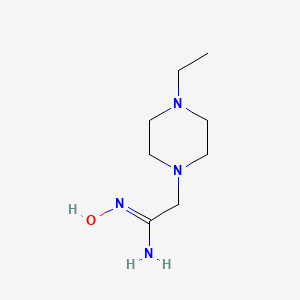
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H16F3N This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with an isobutylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-isobutylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,2,2-trifluoro-1-(4-isobutylphenyl)ethanol.
Amination: The intermediate alcohol is then converted to the corresponding amine using reagents such as ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
科学的研究の応用
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-phenylethanamine: Similar structure but lacks the isobutyl group.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Similar structure with a p-tolyl group instead of the isobutyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C12H16F3N |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChIキー |
KXSCWEXUUHHXLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


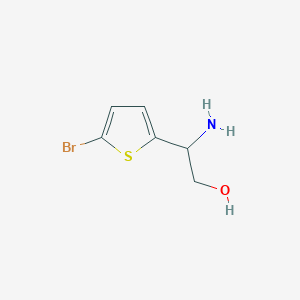

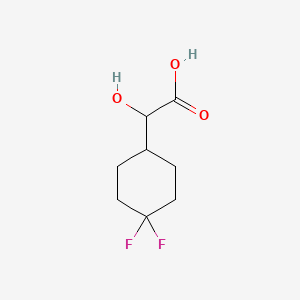
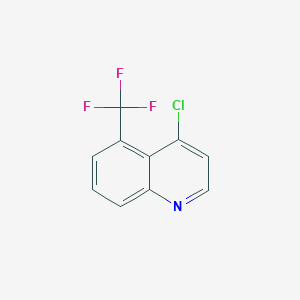
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)

![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)

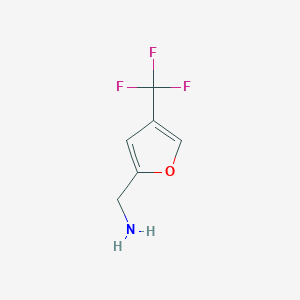
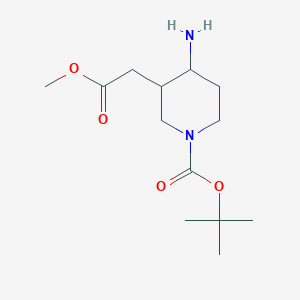
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
